2-[(5-Bromo-2-nitrophenyl)amino]-2-methylpropanoic acid
Overview
Description
2-[(5-Bromo-2-nitrophenyl)amino]-2-methylpropanoic acid is an organic compound that features a brominated nitroaniline moiety attached to a methylpropanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(5-Bromo-2-nitrophenyl)amino]-2-methylpropanoic acid typically involves the following steps:
Nitration: The starting material, 5-bromoaniline, undergoes nitration to introduce a nitro group at the ortho position relative to the amino group, forming 5-bromo-2-nitroaniline.
Amidation: The nitroaniline derivative is then reacted with 2-methylpropanoic acid under acidic or basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and using catalysts to accelerate the reaction.
Types of Reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Major Products:
Reduction: 2-[(5-Amino-2-nitrophenyl)amino]-2-methylpropanoic acid.
Substitution: 2-[(5-Hydroxy-2-nitrophenyl)amino]-2-methylpropanoic acid.
Scientific Research Applications
2-[(5-Bromo-2-nitrophenyl)amino]-2-methylpropanoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific properties.
Biological Studies: It can be used to study the effects of brominated and nitroaniline derivatives on biological systems.
Mechanism of Action
The mechanism of action of 2-[(5-Bromo-2-nitrophenyl)amino]-2-methylpropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The nitro and bromine groups can participate in various biochemical pathways, potentially leading to the modulation of enzyme activity or receptor binding.
Comparison with Similar Compounds
5-Bromo-2-nitroaniline: Shares the brominated nitroaniline moiety but lacks the methylpropanoic acid backbone.
2-Amino-5-bromobenzoic acid: Contains a brominated amino group attached to a benzoic acid structure.
Uniqueness: 2-[(5-Bromo-2-nitrophenyl)amino]-2-methylpropanoic acid is unique due to the combination of a brominated nitroaniline moiety with a methylpropanoic acid backbone, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(5-bromo-2-nitroanilino)-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O4/c1-10(2,9(14)15)12-7-5-6(11)3-4-8(7)13(16)17/h3-5,12H,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXADKUAOFGHOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC1=C(C=CC(=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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